B1577628 Caerin-3.3

Caerin-3.3

Cat. No.: B1577628
Attention: For research use only. Not for human or veterinary use.
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Description

Caerin-3.3 is a cationic antimicrobial peptide (AMP) derived from the skin secretions of the Australian tree frog Litoria caerulea. It belongs to the Caerin family, which is characterized by α-helical structures, amphipathic properties, and broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses . The peptide typically consists of 25–30 amino acid residues, with a conserved motif that facilitates membrane interaction and disruption. This compound exhibits potent activity against Gram-positive and Gram-negative pathogens, including Staphylococcus aureus and Escherichia coli, while demonstrating low hemolytic activity toward mammalian cells, making it a promising candidate for therapeutic development .

Structural studies reveal that this compound adopts an α-helical conformation in membrane-mimetic environments, enabling pore formation and lysis of microbial membranes. Its mechanism also involves intracellular targets, such as inhibition of viral replication, distinguishing it from purely membranolytic AMPs .

Properties

bioactivity

Antibacterial

sequence

GLWEKIKEKANELVSGIVEGVK

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Caerin-3.3 shares functional and structural similarities with other AMPs, including Caerin-1.1, Maculatin-1.1, and Pexiganan.

Table 1: Structural and Functional Comparison

Compound Source Length (AA) Key Structural Features Antimicrobial Spectrum Hemolytic Activity (HC50, μM) Key References
This compound Litoria caerulea 27 α-helical, amphipathic, Gly-rich C-terminus Gram± bacteria, fungi, HSV-1 >200
Caerin-1.1 Litoria caerulea 25 α-helical, charged N-terminus Gram± bacteria, Candida albicans 150
Maculatin-1.1 Litoria genimaculata 21 α-helical, flexible mid-region Gram+ bacteria, MRSA 80
Pexiganan (MSI-78) Synthetic analog 22 α-helical, optimized charge density Gram± bacteria, diabetic foot ulcers >500

Key Findings

Structural Flexibility :

  • This compound and Caerin-1.1 both utilize α-helical structures for membrane disruption but differ in their C-terminal regions. This compound’s glycine-rich tail enhances flexibility, improving penetration into biofilms compared to Caerin-1.1 .
  • Maculatin-1.1’s shorter length and flexible mid-region limit its spectrum to Gram-positive pathogens, whereas this compound’s extended helix broadens its efficacy .

Hemolytic Activity :

  • This compound demonstrates superior selectivity (>200 μM HC50) over Maculatin-1.1 (80 μM HC50), attributed to reduced hydrophobic interactions with mammalian membranes .
  • Pexiganan, a clinical-stage synthetic AMP, exhibits minimal hemolysis (>500 μM HC50) due to engineered charge distribution, though it lacks this compound’s antiviral activity .

Antiviral Mechanisms :

  • This compound uniquely inhibits herpes simplex virus (HSV-1) by blocking viral entry and replication, a feature absent in Maculatin-1.1 and Pexiganan .

Stability and Toxicity :

  • This compound shows higher protease resistance than Caerin-1.1, likely due to its C-terminal modifications. However, Pexiganan’s synthetic backbone grants it greater metabolic stability in vivo .

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